molecular formula C13H19N3O3S B8726773 N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide CAS No. 112940-53-1

N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide

Cat. No.: B8726773
CAS No.: 112940-53-1
M. Wt: 297.38 g/mol
InChI Key: DXYJMRIDTXCXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112940-53-1

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C13H19N3O3S/c1-11(17)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14-20(2,18)19/h3-6,14H,7-10H2,1-2H3

InChI Key

DXYJMRIDTXCXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-Acetyl-4-(4-aminophenyl)piperazine (10.96 g) in ice-cold pyridine (100 ml) was added methanesulphonyl chloride (6.3 g) dropwise. The mixture was then stirred at ambient temperature overnight and the pyridine removed in vacuo. The residue was triturated with aqueous sodium bicarbonate, and the resulting solid was washed (water) and crystallized from methanol/ethyl acetate (charcoal). The yield of the title compound was 9.97 g, m.p. 165°-7°.
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.